

# Application Notes and Protocols for S2116, a Potent LSD1 Inhibitor

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## Compound of Interest

Compound Name: S2116

Cat. No.: B12421648

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## Introduction

**S2116** is a potent, N-alkylated tranylcypromine (TCP) derivative that acts as an inhibitor of lysine-specific demethylase 1 (LSD1), a flavin-dependent monoamine oxidase.[1][2] LSD1 is a key regulator of gene expression through the demethylation of monomethyl and dimethyllysine residues on histone H3, particularly at H3K4 and H3K9.[1] Overexpression of LSD1 has been identified as a significant factor in the development and maintenance of T-cell acute lymphoblastic leukemia (T-ALL).[1] **S2116** exerts its anti-leukemic effects by inducing apoptosis in T-ALL cells through the transcriptional repression of the oncogenes NOTCH3 and TAL1.[1][2] These application notes provide detailed protocols for the preparation and use of **S2116** solutions and summarize its stability and biological activity.

## Data Presentation

### S2116 Solution Preparation and Storage

Parameter	Details	Reference
Solvent	DMSO	[2]
Stock Concentration	10 mM	[2]
Storage of Solid	Short-term (days to weeks) at 0-4°C; Long-term (months to years) at -20°C. Store in a dry, dark place.	MedKoo Biosciences
Storage of Stock Solution	1 month at -20°C; 6 months at -80°C. Keep sealed and protected from moisture.	[2]

## In Vitro Efficacy of S2116 in T-ALL Cell Lines

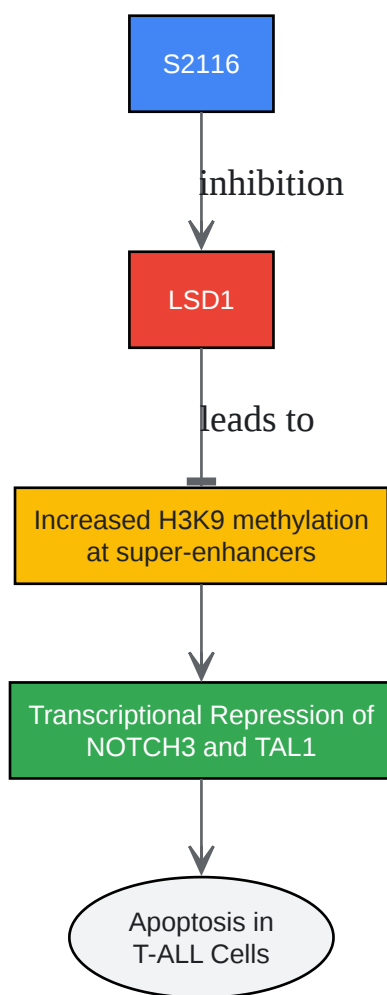
Cell Line	IC50	Reference
CEM	1.1 µM	[2]
MOLT4	6.8 µM	[2]

## In Vivo Pharmacokinetics of S2116 in Mice

Parameter	Value	Dosing	Reference
T1/2	3.76 hours	50 mg/kg; IP	[2]
Cmax	12.7 µM	50 mg/kg; IP	[2]
AUC	59.2 µM•h	50 mg/kg; IP	[2]

## Signaling Pathway

**S2116** inhibits LSD1, leading to increased H3K9 methylation at super-enhancer regions of key oncogenes in T-ALL. This epigenetic modification results in the transcriptional repression of NOTCH3 and TAL1, which are critical for the proliferation and survival of T-ALL cells. The downregulation of these proteins ultimately leads to the induction of apoptosis.



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Caption: **S2116** inhibits LSD1, leading to apoptosis in T-ALL cells.

## Experimental Protocols

### Preparation of **S2116** Stock Solution (10 mM in DMSO)

Materials:

- **S2116** powder (CAS: 2262489-89-2)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Calibrated analytical balance

- Vortex mixer

Workflow Diagram:



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## References

- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
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